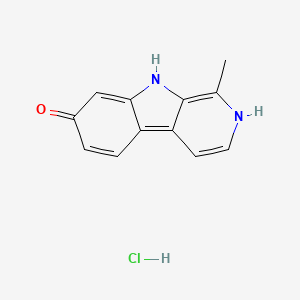

Harmol hydrochloride

Übersicht

Beschreibung

Harmol hydrochloride is an organic compound derived from the natural β-carboline alkaloid harmol, which is isolated from the plant Peganum harmala L. It is a white crystalline solid that is soluble in water and ethanol.

Wirkmechanismus

Target of Action

Harmol hydrochloride, a derivative of harmine, has been found to have several pharmacological targets. It has been shown to induce autophagy in neuro cells . The primary targets of this compound are likely to be the components of the autophagy pathway, such as Atg5 and Atg12 . These proteins play a crucial role in the formation of autophagosomes, which are involved in the degradation of cellular components during autophagy .

Mode of Action

This compound interacts with its targets by inducing autophagy in neuro cells . This interaction results in an increase in the number of autophagosomes, which are structures that engulf cellular components for degradation . The compound also promotes the degradation of α-Synuclein (α-Syn), a protein implicated in neurodegenerative diseases, through the Atg5/Atg12-dependent pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the autophagy pathway . This pathway is responsible for the degradation and recycling of cellular components, and its activation can lead to the removal of harmful proteins such as α-Syn . The downstream effects of this pathway’s activation include the reduction of α-Syn levels, which could potentially alleviate the symptoms of diseases where α-Syn accumulation is a factor .

Result of Action

The primary molecular effect of this compound’s action is the induction of autophagy in neuro cells . This leads to an increase in the number of autophagosomes and a decrease in the level of α-Syn . On a cellular level, these changes could potentially protect neuro cells from the harmful effects of α-Syn accumulation .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and oxygen partial pressure . These factors can affect the photochemical degradation of this compound, which could in turn influence its action, efficacy, and stability

Biochemische Analyse

Biochemical Properties

Harmol hydrochloride plays a crucial role in various biochemical reactions. It has been shown to induce apoptosis by activating Caspase-8, a key enzyme in the apoptotic pathway . Additionally, this compound interacts with NMDA receptors, which are involved in synaptic plasticity and memory function . The compound also inhibits haspin kinase, an enzyme that regulates chromosomal stability during cell division . These interactions highlight the multifaceted nature of this compound in biochemical processes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In neuro cells, this compound induces autophagy, a process that degrades and recycles cellular components . This compound promotes the degradation of α-Synuclein, a protein associated with neurodegenerative diseases, through the Atg5/Atg12-dependent pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, thereby impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. This compound binds to NMDA receptors, modulating their activity and influencing synaptic transmission . It also inhibits haspin kinase, leading to alterations in chromosomal stability and cell division . Furthermore, this compound induces autophagy by increasing the expression of LC3-II, a marker of autophagosome formation, and promoting the colocalization of autophagosomes with lysosomes . These molecular interactions underpin the diverse effects of this compound on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under cool, dry conditions and well-sealed containers . Over time, this compound induces long-term effects on cellular function, including sustained autophagy and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces apoptosis and autophagy without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including neurotoxicity and disruption of cellular homeostasis . Understanding the dosage-dependent effects of this compound is essential for optimizing its therapeutic potential and minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Caspase-8 and haspin kinase, influencing apoptotic and cell division processes . The compound also affects metabolic flux and metabolite levels by inducing autophagy and promoting the degradation of α-Synuclein . These interactions highlight the complex metabolic roles of this compound in cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for understanding the distribution and bioavailability of this compound in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound accumulates in autophagosomes and lysosomes, where it induces autophagy and promotes the degradation of cellular components . Understanding the subcellular localization of this compound is vital for elucidating its molecular mechanisms and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Harmol hydrochloride can be synthesized through various chemical reactions. One common method involves the reaction of harmol with hydrochloric acid. The process typically involves dissolving harmol in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and monitored until the formation of the white crystalline product is complete .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting material, harmol, is reacted with hydrochloric acid in a controlled environment to produce this compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions: Harmol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxyl group in this compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield harmine, while reduction can produce harmalol .

Wissenschaftliche Forschungsanwendungen

Harmol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an inhibitor in enzymatic studies.

Biology: this compound is studied for its effects on cellular processes, including autophagy and apoptosis.

Medicine: Research has explored its potential as an antiviral agent, particularly against herpes simplex virus-induced keratitis.

Industry: this compound is used in the development of pharmaceuticals and as a biochemical research tool.

Vergleich Mit ähnlichen Verbindungen

Harmol hydrochloride is part of the β-carboline family of alkaloids, which includes compounds such as harmine, harmaline, and tetrahydroharmine. These compounds share similar structures but differ in their pharmacological properties:

Harmine: Exhibits anti-inflammatory, neuroprotective, and antitumor activities.

Harmaline: Known for its psychoactive effects and use in traditional rituals. It has been studied for its potential antidepressant and anxiolytic properties.

Tetrahydroharmine: Similar to harmaline, it is used in traditional medicine and exhibits psychoactive effects.

This compound is unique in its ability to induce autophagy and its potential antiviral applications, distinguishing it from other β-carboline alkaloids .

Eigenschaften

IUPAC Name |

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOUBJPHXSVUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

487-03-6 (Parent) | |

| Record name | Harmol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80933529 | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40580-83-4, 149022-16-2 | |

| Record name | Harmol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-β-carbolin-7-ol hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E16Y4FM83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

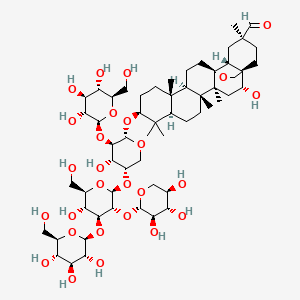

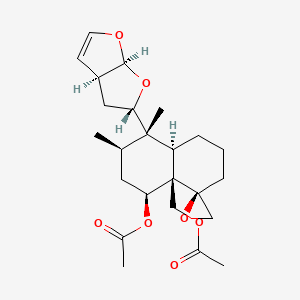

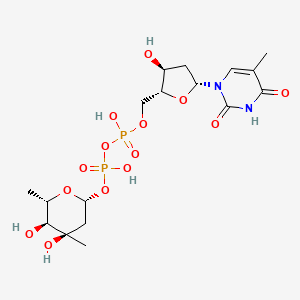

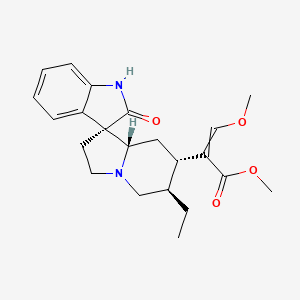

Feasible Synthetic Routes

Q1: How does harmol hydrochloride interact with the androgen receptor (AR), and what are the downstream effects of this interaction?

A1: this compound acts as a competitive antagonist of the androgen receptor (AR) [, ]. Unlike other antagonists like enzalutamide, it does not exhibit any agonistic activity towards the pregnane X receptor (PXR) []. By binding to the AR, this compound prevents the binding of androgens, effectively inhibiting AR-dependent gene expression. This inhibition leads to decreased proliferation of AR-positive prostate cancer cells, such as the VCaP cell line []. Interestingly, this compound displays selectivity for AR and does not significantly affect the activity of other nuclear receptors like the glucocorticoid receptor (GR), progesterone receptor (PR), or mineralocorticoid receptor (MR) [].

Q2: Does this compound impact other cellular processes besides AR inhibition?

A2: Research indicates that this compound can induce autophagy in neuronal cells []. This process involves the formation of autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. This compound treatment increased the number of autophagosomes and promoted the degradation of α-Synuclein (α-Syn), a protein implicated in neurodegenerative diseases []. This suggests a potential neuroprotective role for this compound through autophagy induction.

Q3: Are there any known cases of resistance mechanisms against this compound's inhibitory action on AR?

A3: While the provided research doesn't directly address resistance mechanisms specific to this compound, it highlights the common challenge of resistance development against AR inhibitors in general []. Further research is needed to investigate if and how resistance to this compound might emerge and if it shares similarities with resistance mechanisms observed for other AR antagonists.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1206646.png)